molecular formula C12H21NO4 B1430585 Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate CAS No. 1803582-97-9

Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate

Cat. No.: B1430585
CAS No.: 1803582-97-9
M. Wt: 243.3 g/mol
InChI Key: IVRWKCBKQRNBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate (CAS: 1803582-97-9) is systematically named ethyl 4-((3,3-dimethyl-2-oxobutyl)amino)-4-oxobutanoate according to IUPAC rules. Its molecular formula is $$ \text{C}{12}\text{H}{21}\text{NO}_4 $$, with a molecular weight of 243.30 g/mol. The SMILES notation $$ \text{O=C(OCC)CCC(NCC(C(C)(C)C)=O)=O} $$ reveals a structure comprising:

  • An ethyl ester group ($$-\text{OCC}$$) at the terminal position.
  • A carbamoyl linkage ($$-\text{NC}(=O)$$) connecting the propanoate chain to a 3,3-dimethyl-2-oxobutyl moiety.
  • A branched ketone group ($$\text{C(C)(C)C}=O$$) contributing to steric hindrance and reactivity.

The compound’s structural complexity positions it as a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic acyl substitutions or condensations.

Physical and Chemical Properties

Property Value/Description Source
Physical State Liquid at room temperature
Molecular Weight 243.30 g/mol
Purity ≥95%
Solubility Likely soluble in polar aprotic solvents (e.g., ethyl acetate, toluene) based on structural analogs.
Storage Stable under inert conditions; sensitive to moisture and oxidation.

The compound’s ester and amide functionalities render it reactive toward hydrolysis under acidic or basic conditions. Its ketone group may participate in keto-enol tautomerism, influencing its stability in solution.

Historical Context and Discovery

First documented in chemical registries in the early 21st century, this compound emerged alongside advancements in multistep organic synthesis . Its design reflects the demand for sterically hindered intermediates to control regioselectivity in amidation and esterification reactions. While no single discovery publication is cited, patents such as CN108503531B highlight methods for synthesizing related 3,3-dimethyl-2-oxobutanoate derivatives, underscoring its role in industrial and academic workflows.

Significance in Organic Chemistry Research

This compound is pivotal in:

  • Peptide Mimetics : The carbamoyl group facilitates the construction of non-natural amino acids and peptidomimetics, crucial in drug design.
  • Heterocyclic Synthesis : As a precursor to tetrazoles and imidazoles, it enables access to bioactive scaffolds.
  • Catalytic Studies : Its steric bulk aids in probing steric effects in transition metal-catalyzed reactions.

Recent applications include its use in synthesizing synthetic cannabinoid analogs , where the 3,3-dimethyl-2-oxobutyl group enhances metabolic stability.

Properties

IUPAC Name

ethyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-17-11(16)7-6-10(15)13-8-9(14)12(2,3)4/h5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRWKCBKQRNBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3,3-dimethyl-2-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups: Ethyl 3-(2-furyl)propanoate’s furyl substituent introduces electron-withdrawing effects, making it reactive in cycloaddition reactions . The carbamoyl group in the target compound may promote hydrogen bonding, altering solubility and interaction with biological targets.
  • The target compound’s carbamoyl group could similarly be modified for drug discovery.

Commercial and Research Implications

Table 2: Commercial Availability and Research Context

Compound Name Commercial Availability Price (50 mg) Research Context
This compound CymitQuimica (Ref: 3D-DXC58297) €550 Synthetic intermediates
Ethyl 3-(methylthio)propanoate Not commercially listed N/A Food science, natural product analysis
Ethyl 3-(2-furyl)propanoate Not commercially listed N/A Organic chemistry, reaction studies

Biological Activity

Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate is a novel organic compound with the molecular formula C12H21NO4C_{12}H_{21}NO_4 and a molecular weight of 243.3 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The precise biological mechanism of this compound remains largely undefined. Current research is focused on elucidating its specific molecular targets and biochemical pathways. Early studies suggest that it may interact with certain proteins involved in cellular processes, although detailed mechanisms are still under investigation.

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the bioavailability of this compound. Initial findings indicate that the ester moiety may confer stability in biological systems, which is essential for its potential therapeutic applications .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
  • Biological Studies : Used in enzyme inhibition assays and protein-ligand interaction studies.
  • Synthetic Chemistry : Serves as a building block for more complex organic molecules.

Case Studies and Research Findings

  • Inhibition Studies : Recent studies have identified this compound as a potential inhibitor of specific cancer-related proteins. In vitro assays demonstrated significant inhibition of target proteins involved in tumor growth .
  • Stability Assays : A study assessing the stability of this compound in mouse plasma indicated a half-life of approximately 215 minutes, suggesting favorable pharmacokinetic properties for therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 3-methyl-2-oxobutanoateC9H16O4Moderate anti-inflammatory effects
Ethyl 3-aminopropanoateC6H13NO2Neuroprotective properties
3,3-Dimethyl-2-oxobutanoic acidC8H14O3Antioxidant activity

This compound stands out due to its distinct combination of functional groups that may confer unique reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 3,3-dimethyl-2-oxobutylamine with activated esters of carbamoylpropanoic acid. For example, ethyl 3-isocyanatopropanoate can react with 3,3-dimethyl-2-oxobutylamine under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Yields (~65–75%) can be improved by using catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity . Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm the ethyl ester (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2), carbamoyl NH (δ ~6.5–7.0 ppm, broad), and ketone carbonyl (δ ~210–215 ppm in 13C^{13}\text{C}).
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS to detect [M+H]+^+ (expected m/z ~284.3).
  • FT-IR : Confirm ester C=O (~1730 cm1^{-1}) and carbamoyl C=O (~1660 cm1^{-1}) stretches .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the carbamoyl or ester groups. Monitor degradation via periodic HPLC analysis (retention time shifts) .

Advanced Research Questions

Q. How does the 3,3-dimethyl-2-oxobutyl moiety influence reactivity in nucleophilic substitution or condensation reactions?

  • Methodological Answer : The ketone group in the 3,3-dimethyl-2-oxobutyl chain acts as an electrophilic site, enabling reactions with hydrazines (to form hydrazones) or Grignard reagents. Steric hindrance from the dimethyl groups may slow reactions compared to less-substituted analogs. For example, in Knoevenagel condensations, elevated temperatures (60–80°C) and Lewis acids (e.g., ZnCl2_2) are required to activate the carbonyl .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in 1H^1\text{H} NMR signals (e.g., NH proton broadening due to tautomerism) can be addressed by:

  • Variable-temperature NMR : Perform at –40°C to slow exchange processes.
  • Deuteration studies : Replace NH with ND to eliminate coupling artifacts.
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm substituent orientation (e.g., carbamoyl group geometry) .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*).
  • Target selection : Focus on enzymes with conserved carbamoyl-binding pockets (e.g., acetylcholinesterase).
  • Binding affinity analysis : Compare ΔG values with known inhibitors. Validate predictions via SPR (surface plasmon resonance) assays .

Q. What analytical methods quantify trace impurities or degradation products?

  • Methodological Answer : Implement UPLC-QTOF-MS with a BEH C18 column (1.7 µm particles) and 0.1% formic acid in mobile phases. Key impurities include:

  • Hydrolysis product : Ethyl 3-aminopropanoate (m/z ~132.1).
  • Oxidation byproduct : Ethyl 3-[(3,3-dimethyl-2-oxobutyl)ureido]propanoate (m/z ~298.3).
  • Use charged aerosol detection (CAD) for non-UV-active impurities .

Safety and Compliance

Q. What PPE and engineering controls are essential for safe handling?

  • Methodological Answer : Use nitrile gloves, chemical goggles, and OV/AG/P99 respirators during synthesis. Conduct reactions in a fume hood with spill trays. Avoid drainage contamination; collect waste in sealed containers for incineration. Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with 0.9% saline for 15 minutes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(3,3-dimethyl-2-oxobutyl)carbamoyl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.